

## Application Notes: In Vitro Characterization of Amiselimod Binding to the S1P1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Amiselimod (MT-1303) is a next-generation, orally active, selective sphingosine 1-phosphate receptor 1 (S1P1) modulator developed for the treatment of various autoimmune diseases.[1] [2] Like other drugs in its class, Amiselimod functions as a functional antagonist.[2][3] It is a prodrug that is converted in vivo to its active phosphorylated metabolite, Amiselimod-phosphate (Amiselimod-P).[1][4] Amiselimod-P then binds to S1P1 receptors on lymphocytes, inducing their internalization and preventing the egress of lymphocytes, including autoreactive T cells, from secondary lymphoid organs.[2][5] This sequestration of lymphocytes reduces their circulation in the peripheral blood, thereby mitigating the inflammatory responses characteristic of autoimmune conditions.[2]

A key characteristic of **Amiselimod** is its favorable cardiac safety profile compared to earlier S1P modulators like fingolimod.[1] This is attributed to its high selectivity for the S1P1 receptor subtype with no distinct agonist activity at the S1P3 receptor, which is implicated in causing bradycardia.[1][4] Furthermore, **Amiselimod**-P demonstrates significantly weaker activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in human atrial myocytes compared to fingolimod-P.[1][4]

These application notes provide a summary of the in vitro assays used to characterize the binding and functional activity of **Amiselimod**-P at the S1P1 receptor, offering detailed protocols for key experiments.



# Data Presentation: S1P Receptor Selectivity and Potency

The in vitro pharmacological profile of **Amiselimod**'s active metabolite, **Amiselimod**-P, has been characterized using various functional assays to determine its potency and selectivity across the five S1P receptor subtypes.

| Receptor<br>Subtype      | Assay Type                 | Parameter        | Amiselimod-P<br>Value                   | Reference<br>Compound<br>(Fingolimod-P) |
|--------------------------|----------------------------|------------------|-----------------------------------------|-----------------------------------------|
| Human S1P1               | Ca2+<br>Mobilization       | EC50             | 75 pM                                   | Not Reported                            |
| Human S1P1               | [³⁵S]-GTPγS<br>Binding     | EC50             | < 1 nM                                  | < 1 nM                                  |
| Human S1P2               | Ca2+<br>Mobilization       | Agonist Activity | No distinct activity                    | No distinct activity                    |
| Human S1P3               | Ca2+<br>Mobilization       | Agonist Activity | No distinct activity                    | Agonist activity                        |
| Human S1P4               | Ca2+<br>Mobilization       | Agonist Activity | Minimal activity                        | Agonist activity                        |
| Human S1P5               | Ca2+<br>Mobilization       | Agonist Activity | High selectivity                        | Agonist activity                        |
| Human S1P5               | [³⁵S]-GTPγS<br>Binding     | EC50             | ~10-fold weaker<br>than S1P1            | < 1 nM                                  |
| Human Atrial<br>Myocytes | GIRK Channel<br>Activation | -                | ~5-fold weaker<br>than Fingolimod-<br>P | -                                       |

Table compiled from data in search results.[4][6]

## **Core Experimental Protocols**



## **Protocol 1: Competitive Radioligand Binding Assay**

This assay determines the binding affinity of a test compound (e.g., **Amiselimod**-P) by measuring its ability to compete with a radiolabeled ligand for binding to the S1P1 receptor. Although a direct binding assay with radiolabeled **Amiselimod** is not described in the provided literature, its competitive binding has been demonstrated against other radioligands like [³H]-ozanimod.[6][7]

Objective: To determine the binding affinity (Ki) of Amiselimod-P for the S1P1 receptor.

#### Materials:

- Cell membranes prepared from a cell line overexpressing human S1P1 (e.g., CHO-K1 or HEK293).
- Radiolabeled S1P1 ligand (e.g., [3H]-ozanimod).
- Unlabeled Amiselimod-P (test compound).
- Unlabeled S1P (endogenous ligand, for determining non-specific binding).
- Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.5% fatty acid-free BSA, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and a microplate scintillation counter.

#### Procedure:

- Compound Preparation: Prepare serial dilutions of **Amiselimod**-P in the binding buffer.
- Assay Setup: In a 96-well plate, add the following to each well:
  - Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.



- Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled S1P.
- Competitive Binding: Cell membranes, radiolabeled ligand, and varying concentrations of Amiselimod-P.
- Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell
  harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
- Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the Amiselimod-P concentration.
  - Determine the IC50 value (the concentration of **Amiselimod**-P that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  - Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

## Protocol 2: [35S]-GTPyS Binding Assay

This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [ $^{35}$ S]-GTP $\gamma$ S, to G $\alpha$  subunits is a direct measure of receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of **Amiselimod**-P as an agonist at the S1P1 receptor.



#### Materials:

- Cell membranes expressing human S1P1.
- [35S]-GTPyS.
- Amiselimod-P (test compound).
- GDP (Guanosine diphosphate).
- Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, pH 7.4).
- 96-well microplates.
- Scintillation proximity assay (SPA) beads or filtration apparatus.

#### Procedure:

- Reagent Preparation: Prepare a master mix containing cell membranes, GDP, and SPA beads (if using) in the assay buffer.
- Compound Addition: Add serial dilutions of Amiselimod-P to the wells of a 96-well plate. Add buffer for basal activity and a known full agonist for maximal stimulation.
- Incubation (Pre-incubation): Add the membrane master mix to the wells and incubate for a short period (e.g., 15-20 minutes) at 30°C.
- Reaction Initiation: Add [35S]-GTPyS to all wells to start the reaction.
- Incubation (Reaction): Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
- Signal Detection:
  - SPA Method: Centrifuge the plate and read on a scintillation counter.
  - Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, wash,
     and count the filters as described in Protocol 1.
- Data Analysis:



- Subtract the basal (buffer) signal from all readings.
- Plot the stimulated binding against the logarithm of the Amiselimod-P concentration.
- Use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 and Emax values.

## **Protocol 3: Intracellular Calcium Mobilization Assay**

This assay is used to assess receptor activation through the Gq protein pathway, which leads to an increase in intracellular calcium concentration.

Objective: To measure the functional potency of **Amiselimod**-P by detecting changes in intracellular Ca<sup>2+</sup>.

#### Materials:

- Whole cells expressing the human S1P1 receptor (co-expressed with a promiscuous Gprotein like Gα16 if S1P1 does not naturally couple to Gq).
- A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
- Amiselimod-P (test compound).
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- A fluorescence plate reader with kinetic reading capability (e.g., FDSS).

#### Procedure:

- Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
- Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for approximately 60 minutes at 37°C to allow the dye to enter the cells.
- Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.



- Compound Addition: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add varying concentrations of Amiselimod-P to the wells.
- Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of several minutes.[4]
- Data Analysis:
  - Determine the change in fluorescence intensity from baseline for each well.
  - Plot the peak fluorescence response against the logarithm of the Amiselimod-P concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

## **Visualizations: Pathways and Workflows**



Click to download full resolution via product page



Caption: Amiselimod-P functional antagonism of the S1P1 receptor blocks lymphocyte egress.



Click to download full resolution via product page



Caption: Workflow for a [35S]-GTPyS binding functional assay.



Click to download full resolution via product page

Caption: Receptor selectivity profile of Amiselimod-P.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cardiac effects of amiselimod compared with fingolimod and placebo: results of a randomised, parallel-group, phase I study in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]



- 3. Bausch Health Announces Positive Topline Results From Global Phase 2 Study Evaluating Amiselimod (an S1P antagonist) to Treat Ulcerative Colitis Bausch Health Companies Inc. [ir.bauschhealth.com]
- 4. Amiselimod, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- To cite this document: BenchChem. [Application Notes: In Vitro Characterization of Amiselimod Binding to the S1P1 Receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664909#amiselimod-in-vitro-assays-s1p1-receptor-binding]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





